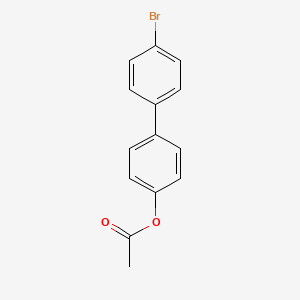

1,2-Bis(4-nitrofenoxi)etano

Descripción general

Descripción

Synthesis Analysis

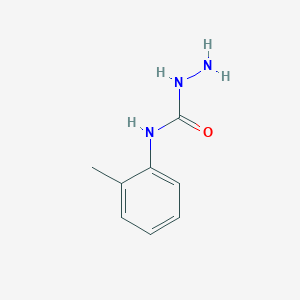

The synthesis of derivatives of 1,2-Bis(4-nitrophenoxy)ethane, such as 1,2-bis-(o-aminophenoxy)ethane, involves catalytic hydrogenation using Pd/C catalysts. Optimal conditions for this process have been established, resulting in high purity and yield outcomes (Chen Hong-bo, 2011).

Molecular Structure Analysis

The molecular structure of derivatives like 1,2-bis-(2-aminophenoxy)ethane has been examined using crystallography, revealing intermolecular interactions and hydrogen-bonding patterns (M. Rademeyer et al., 2005). Additionally, the structural characteristics of various derivatives, such as conformation and dihedral angles, have been detailed through single crystal X-ray crystallography studies (Muhammad Saif ullah Khan et al., 2011).

Chemical Reactions and Properties

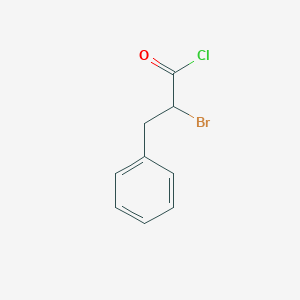

1,2-Bis(4-nitrophenoxy)ethane and its derivatives participate in various chemical reactions. For instance, its brominated derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane, undergoes thermal decomposition, demonstrating specific reaction pathways and products (M. Altarawneh, B. Dlugogorski, 2014).

Physical Properties Analysis

The synthesis and structural characterization of various derivatives of 1,2-Bis(4-nitrophenoxy)ethane have been studied, providing insights into their physical properties such as melting points, solubility, and crystalline structure (H. Yun-chu, 2004).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Etilendiamina

1,2-Bis(4-nitrofenoxi)etano: se utiliza como precursor en la síntesis de 4,4’-(etano-1,2-diil)dianilina (EDA), un compuesto con aplicaciones significativas en la ciencia de polímeros y la ingeniería de materiales . El nuevo método de síntesis que utiliza un aireador de pecera presenta un enfoque innovador para la producción de EDA, que es un componente crítico en la fabricación de ciertos plásticos y resinas.

Estudios de Reducción Catalítica

El compuesto sirve como una sustancia modelo para estudiar procesos de reducción catalítica. Los investigadores comparan diferentes métodos de reducción, como el uso de hidrato de hidrazina o gas hidrógeno con níquel Raney, para convertir This compound a EDA . Estos estudios son vitales para comprender los mecanismos de reacción y optimizar los procesos químicos industriales.

Exploración de la Actividad Biológica

Los derivados de bibencilo, con los que This compound está relacionado estructuralmente, exhiben una gama de actividades biológicas. Se exploran por su potencial como agentes citotóxicos, agentes antimitóticos y agentes neuroprotectores, entre otros . Este compuesto podría servir como punto de partida para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.

Aplicaciones en la Industria Electrónica

En la industria electrónica, los derivados de This compound se investigan por su utilidad en la fabricación de dispositivos electrónicos moleculares, polímeros electrocrómicos, materiales de centelleo y retardantes de llama . Las propiedades estructurales del compuesto lo hacen adecuado para estas aplicaciones tecnológicas avanzadas.

Desarrollo de Agentes Antioxidantes y Antiproliferativos

La investigación indica que los compuestos de bibencilo, relacionados con This compound, tienen propiedades antioxidantes y antiproliferativas. Estas propiedades son beneficiosas en el desarrollo de tratamientos para afecciones como el cáncer, donde el control del crecimiento celular y la protección de las células contra el estrés oxidativo son cruciales .

Tratamiento de Enfermedades Neurodegenerativas

Los efectos neuroprotectores de los derivados de bibencilo sugieren que This compound podría utilizarse en la creación de tratamientos para enfermedades neurodegenerativas como la enfermedad de Parkinson. Su potencial para proteger las células de la retina también abre vías para la investigación en salud ocular .

Usos en la Industria Cosmética

Como inhibidor de la tirosinasa, This compound y sus derivados podrían utilizarse en la industria cosmética para productos de blanqueamiento de la piel. La capacidad del compuesto para inhibir la actividad enzimática que conduce a la pigmentación es de particular interés para el desarrollo de nuevas formulaciones para el cuidado de la piel .

Aplicaciones Agronómicas y en Pesticidas

Los derivados de bibencilo se utilizan en agricultura como antifúngicos y antiprotozoarios. Dada la similitud estructural, This compound podría explorarse por su eficacia en la protección de los cultivos contra infecciones fúngicas y protozoarias, contribuyendo a prácticas agrícolas más seguras y sostenibles .

Mecanismo De Acción

Mode of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.

Safety and Hazards

The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .

Propiedades

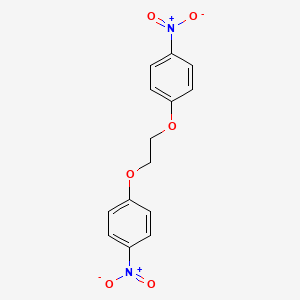

IUPAC Name |

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNVEKKAEPFSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932378 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14467-69-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14467-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?

A1: 1,2-bis(4-nitrophenoxy)ethane is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.